
N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a chemical compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their potential biological activities, such as their role as lipoxygenase inhibitors .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting with various organic acids that are converted into corresponding esters, followed by hydrazides, and then into 5-substituted-1,3,4-oxadiazol-2-thiols. The final target compounds are obtained by reacting these thiols with an appropriate bromobutanamide in the presence of a solvent like DMF and a base such as sodium hydride . Although the exact synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has been characterized using various spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . These techniques provide detailed information about the molecular framework and functional groups present in the compound. For instance, 1H-NMR can give insights into the hydrogen environment, IR spectroscopy can identify functional groups, and mass spectrometry can determine the molecular weight and structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that these molecules can participate in nucleophilic substitution reactions, where a bromobutanamide acts as an electrophile and the thiol group of the oxadiazole derivatives acts as a nucleophile . The reactivity of N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide would likely be similar, given its structural resemblance to the compounds studied.
Physical and Chemical Properties Analysis
The physical properties such as melting point can be determined experimentally, as seen in a related compound where the melting point was found to be between 147.8 - 148.1°C . The chemical properties, such as acidity, can be influenced by the presence of functional groups capable of forming hydrogen bonds, as observed in the study of 4-hydroxy-N-(2-hydroxyethyl)butanamides . The presence of electron-withdrawing groups such as chloro and methoxy in N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide would affect its chemical reactivity and interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment in the Pesticide Industry
One significant application of related compounds involves the treatment of pesticide-laden wastewater. The pesticide production industry generates wastewater containing toxic pollutants like 2,4-dichlorophenoxy acetic acid and its derivatives. These substances pose a risk to natural environments and water sources. Research indicates that biological processes and granular activated carbon can remove 80-90% of these compounds, suggesting a pathway for creating high-quality effluent from pesticide manufacturing processes (Goodwin et al., 2018).
Sorption of Phenoxy Herbicides
Another area of interest is the sorption of phenoxy herbicides to soil and organic matter. A comprehensive database of soil-water distribution coefficients for phenoxy herbicides, including derivatives similar to the compound of interest, provides insights into their environmental behavior. These studies have identified soil organic matter and iron oxides as significant sorbents for these herbicides, pointing to the mechanisms that control their mobility and persistence in the environment (Werner et al., 2012).
Global Trends in Herbicide Toxicity Studies
Scientometric reviews of studies on the toxicity of 2,4-D herbicide, a close relative of the target compound, reveal a focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species. This highlights a global effort to understand and mitigate the adverse effects of herbicide exposure, guiding future research toward molecular biology, exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).
Antimicrobial and Toxicity Concerns
Research on triclosan, which shares a chlorophenoxy group with the compound of interest, examines its occurrence, toxicity, and degradation in the environment. Triclosan's widespread use and detection in various environmental matrices raise concerns about its potential to form more toxic and persistent by-products, suggesting the need for more sustainable antimicrobial solutions (Bedoux et al., 2012).
Biodegradation and Environmental Remediation
The review of herbicides based on 2,4-D focuses on microbial degradation and its role in environmental remediation. Microorganisms capable of degrading these compounds can significantly reduce their persistence and toxicity, offering a promising approach to mitigating their environmental impact. This highlights the importance of understanding microbial interactions with herbicides for developing bioremediation strategies (Magnoli et al., 2020).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3/c1-23-16-7-5-12(19)10-14(16)21-17(22)3-2-8-24-15-6-4-11(18)9-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDJERSZZDPAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


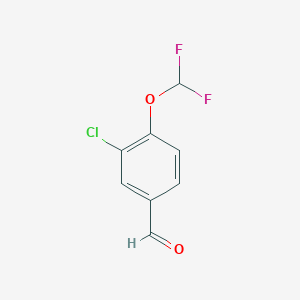
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
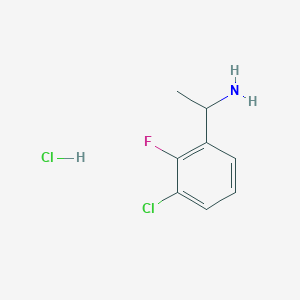
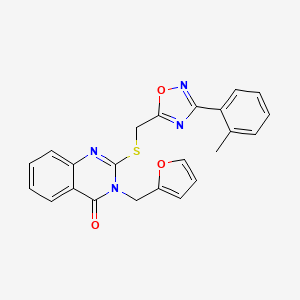
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
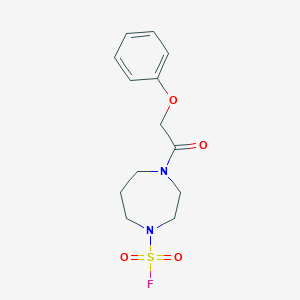
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)
![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)
![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)
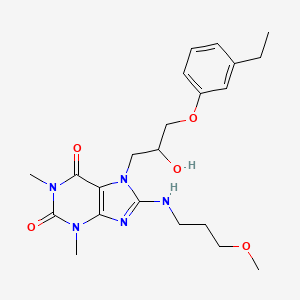
![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)
![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)